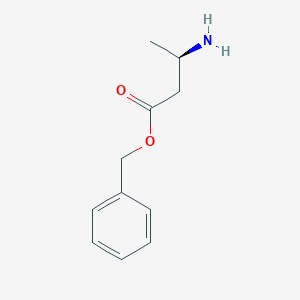

(R)-Benzyl 3-aminobutyrate

Übersicht

Beschreibung

®-Benzyl 3-aminobutyrate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of ®-Benzyl 3-aminobutyrate can be achieved through several synthetic routes. One common method involves the enzymatic resolution of racemic mixtures. For instance, the use of lipases from Candida antarctica has been reported to catalyze the resolution of ethyl 3-aminobutyrate, leading to the formation of ®-Benzyl 3-aminobutyrate . Another method involves the use of aspartase with stereoisomeric catalytic activity derived from Escherichia coli to convert butenoic acid into ®-3-aminobutyric acid, which can then be esterified to form ®-Benzyl 3-aminobutyrate .

Industrial Production Methods: Industrial production of ®-Benzyl 3-aminobutyrate typically involves large-scale enzymatic processes due to their high efficiency and stereoselectivity. The use of biocatalysts such as lipases and aspartases allows for the production of this compound with high enantiomeric excess and yield .

Analyse Chemischer Reaktionen

Aza-Michael Addition

This reaction forms β-amino esters via nucleophilic addition. (R)-Benzyl 3-aminobutyrate can act as a Michael donor in solvent-free, lipase-catalyzed systems:

Reaction Pathway :

-

Thermal aza-Michael addition : Benzylamine reacts with trans-ethyl crotonate to form racemic β-amino acid esters.

-

Enzymatic resolution : Novozym 435 catalyzes aminolysis of the (R)-ester with benzylamine, yielding (S)-ethyl-3-amino butanoate (>99% ee) .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Novozym 435 | |

| Temperature | 65°C | |

| Enantiomeric Excess (ee) | >99% | |

| Solvent | Solvent-free or 2-methyl-2-butanol |

Enzymatic Aminolysis

Lipase-mediated aminolysis enables stereoselective conversion to amides.

Mechanism :

-

CALB (Candida antarctica lipase B) facilitates nucleophilic substitution of the ester group with benzylamine, forming (R)-N-benzyl-3-(benzylamino)butanamide .

Solvent Effects :

| Solvent | Chemoselectivity (Amide:Ester) | ee (%) |

|---|---|---|

| 2-Methyl-2-butanol | 2.5:1 | 89 |

| Toluene | 1.8:1 | 92 |

| Solvent-free | 3.1:1 | >99 |

Reduction to Amino Alcohols

The ester group undergoes borohydride-mediated reduction to produce (R)-3-aminobutanol, a pharmaceutical precursor .

Synthetic Route :

-

Esterification : (R)-3-aminobutyric acid → (R)-3-aminobutyric acid ester (yield: 98.5%, ee: 99.9%) .

-

Reduction : NaBH₄ or LiAlH₄ in methanol/isopropanol, catalyzed by Lewis acids (e.g., ZnCl₂).

-

Deprotection : Acidic hydrolysis removes benzyl groups (yield: 97.6%) .

Optimized Conditions :

Nucleophilic Substitution

The amino group participates in alkylation and benzylation reactions.

Example :

-

Catalytic Asymmetric Benzylation : Palladium-catalyzed coupling with benzyl phosphates yields chiral amines (up to 96% ee) .

Reaction Setup :

| Component | Role |

|---|---|

| Pd(OAc)₂ | Catalyst |

| (R)-L1 Ligand | Chiral inducer |

| Benzyl diethyl phosphate | Benzylating agent |

Outcome: 83% yield, 95% ee for tert-butyl ester derivatives .

Hydrolysis and Transesterification

Controlled hydrolysis converts the ester to carboxylic acids or transesters with alcohols.

Kinetic vs. Thermodynamic Control :

Wissenschaftliche Forschungsanwendungen

Synthesis of (R)-Benzyl 3-Aminobutyrate

The synthesis of this compound can be achieved through several methods, including enzymatic and chemical processes. A notable method involves the use of amine transaminases, which facilitate the transfer of amino groups to produce optically active amines. This approach is particularly advantageous due to its environmental friendliness and efficiency compared to traditional synthetic routes .

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are involved in the production of drugs targeting neurological disorders, including gamma-aminobutyric acid (GABA) analogs, which are essential for treating conditions such as epilepsy and anxiety disorders .

Case Study: GABA Analog Synthesis

A study demonstrated the use of this compound in synthesizing GABA analogs. These compounds showed significant activity as selective GABA_B receptor agonists, indicating their potential therapeutic effects in treating autism spectrum disorders and other CNS-related conditions .

Biochemical Applications

In addition to its pharmaceutical uses, this compound plays a role in biochemical research. It is utilized in studies investigating bitter taste receptor modulation, where derivatives of this compound have been shown to mask bitter tastes in various formulations .

Table 2: Biochemical Applications of this compound

| Application | Description |

|---|---|

| Taste Modulation | Used in formulations to mask bitter flavors |

| Enzyme Substrate | Serves as a substrate for enzyme studies related to amino acid metabolism |

Industrial Applications

The compound's properties make it suitable for industrial applications as well. It can be employed in the production of agrochemicals and specialty chemicals, where its chiral nature provides specific functionalities desirable in various formulations.

Wirkmechanismus

The mechanism of action of ®-Benzyl 3-aminobutyrate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

- Ethyl 3-aminobutyrate

- tert-Butyl 3-aminobutyrate

- Methyl 3-aminobutyrate

Comparison: ®-Benzyl 3-aminobutyrate is unique due to its benzyl ester group, which imparts different physicochemical properties compared to other similar compounds. This difference can influence its reactivity and interaction with biological molecules, making it a valuable compound in various applications .

Biologische Aktivität

(R)-Benzyl 3-aminobutyrate is an amino acid derivative that has garnered attention in both pharmacological and chemical research due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the amino group, along with a butyric acid moiety. Its molecular formula is , and it features a stereocenter at the 3-position of the butyric acid chain. The compound exists as an enantiomer, with the (R) form being of particular interest due to its biological activity.

The mechanism of action of this compound involves interactions with specific biological targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active amino acid derivative that interacts with enzymes and receptors in biological systems.

Pharmacological Applications

- Neuroprotective Effects : Research indicates that this compound may have neuroprotective properties. It has been investigated for its potential role in treating neurological disorders by modulating neurotransmitter systems and reducing neuroinflammation .

- Precursor for Bioactive Compounds : The compound serves as a precursor in the synthesis of various biologically active compounds, making it valuable in medicinal chemistry.

- Antinociceptive Properties : Studies have suggested that this compound may exhibit antinociceptive effects, potentially providing alternatives to traditional pain management therapies .

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals differences in biological activity influenced by stereochemistry and functional groups:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| (S)-Benzyl 3-aminobutyrate | Enantiomer | Different stereochemistry affects biological activity |

| Methyl 3-(benzylamino)butanoate | Similar backbone | Lacks chiral center at the butyric acid position |

| Benzyl Glycine | Similar amine group | Shorter carbon chain; less sterically hindered |

The unique benzyl ester group in this compound imparts distinct physicochemical properties that influence its reactivity and interactions with biological molecules compared to other similar compounds.

Case Studies

Several case studies have highlighted the potential therapeutic benefits of this compound:

- Neurological Studies : In animal models, administration of this compound demonstrated significant reductions in seizure activity, suggesting its potential as an anticonvulsant agent .

- Pain Management Trials : Clinical trials investigating the efficacy of this compound in chronic pain models revealed promising results in reducing pain sensitivity without significant adverse effects .

Eigenschaften

IUPAC Name |

benzyl (3R)-3-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOHFRXCNQZIVBV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60446400 | |

| Record name | (R)-BENZYL 3-AMINOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176779-14-9 | |

| Record name | (R)-BENZYL 3-AMINOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60446400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.